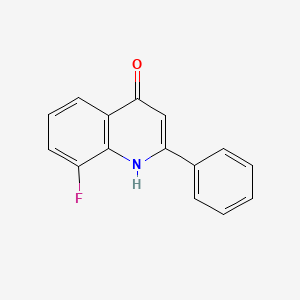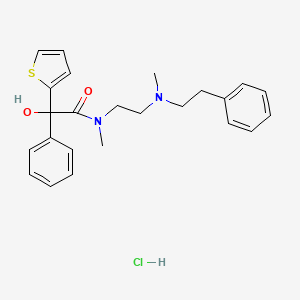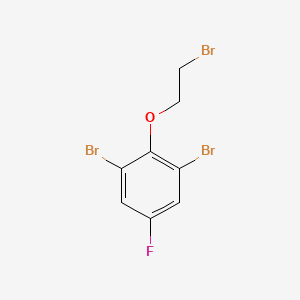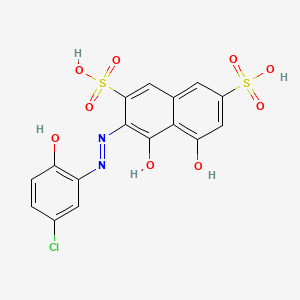
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of fused benzene and imidazole rings. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction can be represented as follows:
C6H4(NH2)2+HC(OCH3)3→C6H4N(NH)CH+3CH3OH
For 2-substituted derivatives, the condensation is conducted with aldehydes instead of formic acid, followed by oxidation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
化学反应分析
Types of Reactions
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may result in simpler benzimidazole compounds.
科学研究应用
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for developing pharmaceutical agents, particularly those targeting parasitic infections.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound, known for its stability and versatility in chemical reactions.
2-(4-Thiazolyl)benzimidazole: A closely related compound with similar structural features but different functional groups.
Ethyl ester derivative: Another derivative with an ethyl ester group instead of a methyl ester.
Uniqueness
5-Benzimidazolecarbamic acid, 2-(4-thiazolyl)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group, in particular, influences its reactivity and solubility, making it suitable for various applications .
属性
CAS 编号 |
27146-15-2 |
|---|---|
分子式 |
C12H10N4O2S |
分子量 |
274.30 g/mol |
IUPAC 名称 |
methyl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate |
InChI |
InChI=1S/C12H10N4O2S/c1-18-12(17)14-7-2-3-8-9(4-7)16-11(15-8)10-5-19-6-13-10/h2-6H,1H3,(H,14,17)(H,15,16) |
InChI 键 |
UJHJNNBFSLRWLT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate](/img/structure/B13752910.png)




![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)




![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)
